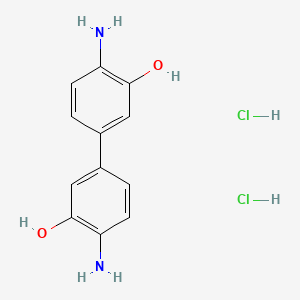![molecular formula C23H31BrO2 B12963399 3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one is a synthetic derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a bromopentyl group attached to the oxygen atom at the third position of the estrone backbone. It is of interest in various fields of scientific research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one typically involves the following steps:
Starting Material: The synthesis begins with estrone, which is commercially available or can be extracted from natural sources.
Bromopentylation: The hydroxyl group at the third position of estrone is first protected, usually by converting it into a silyl ether. This is followed by the reaction with 5-bromopentyl bromide in the presence of a base such as potassium carbonate to introduce the bromopentyl group.
Deprotection: The protecting group is then removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced at different positions, particularly at the ketone group at the 17th position.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include amines, thioethers, or ethers depending on the nucleophile used.
Oxidation: Products include carboxylic acids or alcohols.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential estrogenic or anti-estrogenic activities. It can be used to investigate the role of estrogen receptors in various physiological processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including hormone replacement therapy and the treatment of estrogen-related disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and other bioactive molecules. Its unique properties make it a valuable intermediate in the production of complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the transcription of estrogen-responsive genes, leading to various biological effects. The bromopentyl group may also influence the compound’s binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Estrone: The parent compound, naturally occurring estrogen.
Estradiol: Another naturally occurring estrogen with higher potency.
3-Methoxyestrone: A synthetic derivative with a methoxy group at the third position.
Uniqueness
3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one is unique due to the presence of the bromopentyl group, which can significantly alter its chemical and biological properties compared to other estrogens. This modification can enhance its stability, binding affinity, and selectivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H31BrO2 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-(5-bromopentoxy)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C23H31BrO2/c1-23-12-11-19-18-8-6-17(26-14-4-2-3-13-24)15-16(18)5-7-20(19)21(23)9-10-22(23)25/h6,8,15,19-21H,2-5,7,9-14H2,1H3/t19-,20-,21+,23+/m1/s1 |
InChI Key |
QPBJXWGFOYWOAP-JFYQVNSESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCCCCCBr |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



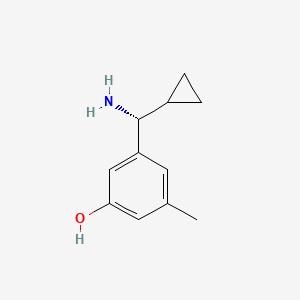
![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid;hydrate](/img/structure/B12963324.png)


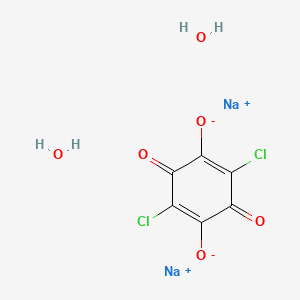


![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
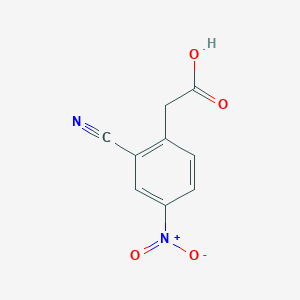
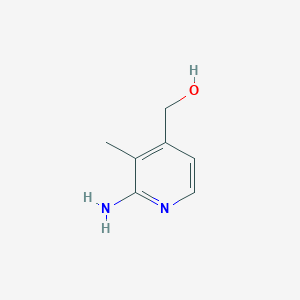
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
